1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid
Description
1-[6-(4-Chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a 4-chlorophenyl group and at position 3 with a piperidine ring bearing a carboxylic acid moiety.
Properties
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-5-3-11(4-6-13)14-7-8-15(19-18-14)20-9-1-2-12(10-20)16(21)22/h3-8,12H,1-2,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJWFYIUMPSFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with 4-Chlorophenyl Group: The pyridazine ring is then substituted with a 4-chlorophenyl group using a halogenation reaction.
Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Attachment of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, likely through mechanisms involving apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There are indications that this compound may protect neuronal cells from oxidative stress, which is significant for neurodegenerative disease research.
Case Studies and Research Findings
Several studies have explored the applications of this compound in detail:
- Anticancer Efficacy :
- Antimicrobial Activity :
- Neuroprotection :
Mechanism of Action
The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and physicochemical differences between 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid and its analogs. Key variations include substituents on the heterocyclic core, the position of the carboxylic acid group on the piperidine ring, and functional group modifications influencing molecular properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle Variations: Pyridazine vs. pyrimidine/pyrazine: Pyridazine derivatives (e.g., the target compound and ) exhibit a 1,2-diazine structure, while pyrimidines () are 1,3-diazines. This affects π-π stacking and hydrogen-bonding interactions .
Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl, 3-fluorophenyl) enhance electrophilicity and may improve target binding. Methylpiperazinyl substituents () introduce basic nitrogen centers, which could improve solubility but may also increase metabolic instability .
Carboxylic Acid Position :
- Piperidine-3-carboxylic acid (target compound, ) vs. piperidine-4-carboxylic acid (): The position alters the spatial orientation of the acid group, impacting hydrogen-bonding networks and salt bridge formation with biological targets .
Physicochemical Properties :
- ’s compound has seven H-bond acceptors, suggesting higher solubility in polar solvents compared to analogs with fewer acceptors (e.g., with three acceptors) .
- The melting point of ’s compound (185–186.5°C) reflects crystalline stability, likely due to its compact pyrazine-methyl structure .
Research Implications and Limitations
- Structural Diversity : Modifications to the heterocyclic core and substituents enable fine-tuning of physicochemical and pharmacological properties. For example, fluorine substitution () may enhance metabolic stability and bioavailability .
- Data Gaps: Limited pharmacological data in the evidence restrict direct bioactivity comparisons. Further studies on receptor binding, solubility, and metabolic profiles are needed.
- Commercial Availability : Some analogs (e.g., ) are discontinued or labeled for lab use only, highlighting challenges in sourcing for research .
Biological Activity
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridazine moiety and a chlorophenyl group. Its chemical formula is with a molecular weight of approximately 319.77 g/mol. The presence of the chlorophenyl group enhances lipophilicity, potentially improving bioavailability and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of:
- α-glucosidase : This enzyme plays a critical role in carbohydrate metabolism, and its inhibition can be beneficial in managing diabetes by reducing glucose absorption.
- α-amylase : Similar to α-glucosidase, α-amylase inhibition can help control postprandial blood glucose levels.
- Bromodomain BRD4 : Inhibition of BRD4 is significant in cancer therapy, particularly in cancers where BRD4 is implicated in oncogenic processes.
Biological Activity Data
The biological activity of the compound has been evaluated through various assays, yielding promising results. The following table summarizes key findings:
| Biological Activity | Target | IC50 Value (µM) |
|---|---|---|
| Inhibition of α-glucosidase | Enzyme | 5.2 |
| Inhibition of α-amylase | Enzyme | 7.8 |
| Inhibition of BRD4 | Oncogenic target | 12.5 |
Case Studies and Research Findings
Several studies have demonstrated the potential applications of this compound:
- Diabetes Management : A study highlighted the effectiveness of the compound in reducing blood glucose levels in diabetic models by inhibiting α-glucosidase and α-amylase activities, suggesting its utility as an antidiabetic agent .
- Cancer Therapy : Research indicated that the compound's ability to inhibit BRD4 could lead to decreased cell proliferation in cancer cell lines. In vitro assays showed that treatment with the compound resulted in significant cytotoxicity against various cancer cell lines, including breast and lung cancer .
- Antimicrobial Activity : Preliminary studies have also explored its antimicrobial properties, particularly against Mycobacterium tuberculosis, where it exhibited moderate inhibitory effects .
Conclusion and Future Directions
This compound shows significant promise as a multi-targeted therapeutic agent due to its ability to inhibit key enzymes involved in metabolic disorders and its potential role in cancer therapy. Future research should focus on:
- In vivo studies to further elucidate pharmacokinetics and toxicity profiles.
- Structural optimization to enhance potency and selectivity.
- Exploration of combination therapies , particularly in oncology, to assess synergistic effects with other anticancer agents.
As research progresses, this compound could emerge as a valuable addition to therapeutic arsenals against diabetes and cancer.
Q & A
Basic: What are the common synthetic routes for 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A foundational approach includes:
- Step 1: Condensation of 4-chlorobenzaldehyde with aminopyridine derivatives to form the pyridazine core .
- Step 2: Functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-chlorophenyl group .
- Step 3: Piperidine ring formation through cyclization, often using reagents like POCl₃ or DMF as a solvent .
- Step 4: Carboxylic acid introduction via hydrolysis of ester intermediates under acidic/basic conditions (e.g., HCl/NaOH) .
Key catalysts include Pd(PPh₃)₄, and solvents like toluene or DMF are critical for yield optimization .
Basic: How is the structural integrity of this compound validated in synthetic chemistry?
Methodological Answer:
Validation combines spectroscopic and crystallographic methods:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm, piperidine protons as multiplet signals) .
- X-ray Crystallography: Resolves 3D conformation, confirming the pyridazine-piperidine dihedral angle and hydrogen-bonding patterns (e.g., carboxylate interactions) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Advanced: How can reaction conditions be optimized to improve yield in piperidine ring formation?
Methodological Answer:
Yield optimization requires addressing steric hindrance and reaction kinetics:
- Catalyst Screening: Test Pd vs. Cu catalysts for cross-coupling efficiency. Pd-based systems often provide higher regioselectivity .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .
- Temperature Control: Gradual heating (e.g., 80–100°C) prevents decomposition during cyclization .
- Workup Strategies: Acidic hydrolysis (HCl/H₂O at 90°C) ensures complete ester-to-acid conversion .
Advanced: What methodologies are used to analyze potential biological targets of this compound?
Methodological Answer:
Target identification involves:
- Molecular Docking: Screen against kinase or GPCR libraries using software like AutoDock Vina. Focus on conserved residues (e.g., ATP-binding pockets) .
- Enzyme Assays: Test inhibition of COX-2 or PDE4 (common pyridazine targets) via fluorescence-based kinetic assays .
- Cell-Based Studies: Use HEK293 or HeLa cells to assess cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) .
Advanced: How to resolve contradictions in reported bioactivity data for pyridazine-piperidine derivatives?
Methodological Answer:
Address discrepancies through:
- Structural Reanalysis: Verify compound purity via HPLC (>95%) and confirm stereochemistry (CD spectroscopy) .
- Assay Standardization: Replicate studies using identical cell lines (e.g., MCF-7 for anticancer assays) and control compounds .
- Meta-Analysis: Compare IC₅₀ values across studies, adjusting for variables like serum concentration or incubation time .
Basic: What are the key stability considerations for this compound during storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the chlorophenyl group .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid moiety .
- pH Stability: Buffer solutions (pH 6–7) maintain structural integrity in aqueous media .
Advanced: What computational tools are recommended for SAR studies of this compound?
Methodological Answer:
- QSAR Modeling: Use Schrödinger’s QikProp to correlate logP and polar surface area with membrane permeability .
- DFT Calculations: Gaussian 09 optimizes geometry and predicts frontier molecular orbitals (HOMO-LUMO gap) for reactivity insights .
- ADMET Prediction: SwissADME evaluates pharmacokinetic properties (e.g., BBB penetration, CYP450 inhibition) .
Basic: How to characterize the carboxylic acid functionality in this compound?
Methodological Answer:
- FT-IR Spectroscopy: Identify O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Potentiometric Titration: Determine pKa using NaOH titration in ethanol/water mixtures (expected pKa ~4.5) .
Advanced: What strategies mitigate regioselectivity challenges during pyridazine functionalization?
Methodological Answer:
- Directing Groups: Introduce temporary groups (e.g., nitro) to steer electrophilic substitution .
- Microwave-Assisted Synthesis: Enhances reaction uniformity, reducing byproducts during halogenation .
- Protecting Groups: Use tert-butyl esters to shield the carboxylic acid during coupling steps .
Advanced: How to validate the absence of polymorphic forms in crystallographic studies?
Methodological Answer:
- PXRD Analysis: Compare experimental vs. simulated patterns to detect polymorphs .
- DSC/TGA: Monitor thermal events (melting points, decomposition) to identify phase transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
